N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c1-17-7-4-13-22-23(17)27-25(30-22)28(16-18-8-6-14-26-15-18)24(29)21-12-5-10-19-9-2-3-11-20(19)21/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRPTMJFVPHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzothiazole Ring: Starting with 4-methylbenzoic acid, the benzothiazole ring can be synthesized through a cyclization reaction with thiourea under acidic conditions.
Naphthamide Formation: The naphthamide moiety can be introduced by reacting 1-naphthoyl chloride with an amine derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and naphthamide intermediates with a pyridine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
- Benzo[d]thiazole Core: All compounds share this pharmacophore, known for its electron-rich aromatic system, which facilitates interactions with biological targets like enzymes or receptors . The 4-methyl substitution in the target compound and derivatives increases steric bulk and lipophilicity compared to non-methylated analogs.
- Amide Linker Variations : The target compound’s 1-naphthamide group distinguishes it from acetamide () or sulfonamide () derivatives. Naphthamide’s extended aromatic system may enhance binding to hydrophobic pockets, while acetamides prioritize hydrogen bonding via carbonyl groups .
- Pyridinylmethyl vs.
- Biological Activity: While direct data for the target compound is unavailable, highlights that coumarin-linked benzo[d]thiazoles exhibit antitubercular activity, suggesting the naphthamide variant may share similar mechanisms.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and related research findings.
Chemical Structure and Properties
The compound's structure combines a benzo[d]thiazole moiety with a pyridine ring and a naphthamide functional group. This unique combination suggests diverse pharmacological properties, making it a candidate for further research in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 344.41 g/mol |
| CAS Number | Not available |
Preliminary studies indicate that this compound may exhibit significant anticancer activity. Similar compounds have been shown to inhibit tubulin polymerization , which is critical for cancer cell proliferation. The inhibition of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells, particularly in human cancer cell lines such as HeLa cells .
Anticancer Properties
Research highlights the compound's potential as an anticancer agent :
- Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated efficacy against various cancer cell lines by disrupting microtubule dynamics.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells makes it a promising candidate for cancer therapy .
Case Studies and Research Findings
- Study on Tubulin Polymerization Inhibition :
- Synthesis and Biological Evaluation :
Q & A
Q. What are the optimized synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the benzothiazole core. Key steps include:
Core formation : Condensation of 2-aminothiophenol derivatives with methyl-substituted carbonyl precursors under acidic conditions .
N-alkylation : Coupling the benzothiazole intermediate with pyridinylmethyl groups via nucleophilic substitution, using DMF as a solvent and triethylamine as a base to neutralize HCl byproducts .
Amide coupling : Final naphthamide formation via reaction with 1-naphthoyl chloride, requiring inert conditions (argon atmosphere) and controlled temperatures (0–5°C) to minimize side reactions .
Optimization Strategies :
- Monitor intermediates via TLC (hexane:ethyl acetate, 8:2) .
- Use copper(I)-catalyzed "click chemistry" for regioselective triazole formation in analogous compounds .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm for naphthamide and pyridine) and methyl groups (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and benzothiazole C=N vibrations (~1590 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
- Solubility Optimization : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
- Target Validation : Employ CRISPR knockdown or competitive binding assays to confirm interaction with suspected targets (e.g., kinase enzymes) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethoxy or fluoro analogs) to identify substituent-dependent trends .
Q. How can computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer : Steps for Molecular Docking :
Protein Preparation : Retrieve target structures (e.g., CDK7) from PDB; remove water molecules and add hydrogens .
Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel, optimizing charges (MMFF94 force field) .
Docking Simulations : Use AutoDock Vina or Schrödinger Suite to assess binding affinity (ΔG) and key interactions (H-bonds with pyridine N, π-π stacking with naphthamide) .
Validation : Compare docking poses with crystallographic data from SHELX-refined structures (e.g., PDB ID 5H2O) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Challenges :
- Low solubility in common solvents (e.g., water, hexane).
- Polymorphism risks due to flexible naphthamide and pyridinylmethyl groups .
Solutions : - Solvent Screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
- Temperature Gradients : Crystallize at 4°C to slow nucleation .
- SHELX Refinement : Resolve disordered regions using twin refinement and anisotropic thermal parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
